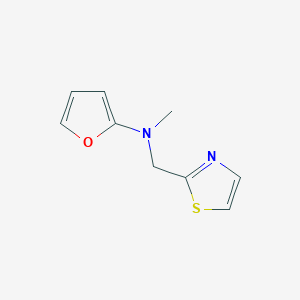

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine

Description

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine (CAS: 886506-06-5) is a heterocyclic compound with the molecular formula C₉H₁₀N₂OS and a molecular weight of 194.25 g/mol . It features a furan-2-amine backbone substituted with a methyl group and a thiazol-2-ylmethyl moiety. This dual heterocyclic architecture (furan and thiazole) confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C9H10N2OS |

|---|---|

Molecular Weight |

194.26 g/mol |

IUPAC Name |

N-methyl-N-(1,3-thiazol-2-ylmethyl)furan-2-amine |

InChI |

InChI=1S/C9H10N2OS/c1-11(9-3-2-5-12-9)7-8-10-4-6-13-8/h2-6H,7H2,1H3 |

InChI Key |

IPLBQEJKFQCKLJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=NC=CS1)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine typically involves the formation of the thiazole ring followed by the introduction of the furan ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles.

Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.

Major Products

Oxidation: Furanones and thiazole oxides.

Reduction: Dihydrothiazoles and reduced furan derivatives.

Substitution: Halogenated thiazole and furan derivatives.

Scientific Research Applications

N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine has a molecular formula of C₁₁H₁₄N₂S and a molecular weight of approximately 208.28 g/mol. The compound is composed of a furan ring, a thiazole moiety, and a methylamine group.

Scientific Research Applications

This compound and its derivatives have a wide range of applications in scientific research.

Chemistry this compound serves as a building block for synthesizing more complex molecules. The amine group can participate in nucleophilic substitution reactions, while the thiazole and furan rings can undergo electrophilic aromatic substitution. It can be used in the development of new pharmaceuticals.

Biology this compound is investigated for its potential as an antimicrobial and antifungal agent. The compound’s antimicrobial and antifungal properties make it a candidate for studying the mechanisms of microbial inhibition.

Medicine this compound is explored for its anticancer and anti-inflammatory properties. The furan ring can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities.

Industry this compound is utilized in the development of dyes, pigments, and chemical reaction accelerators and can be used in the production of dyes, biocides, and other industrial chemicals.

Chemical Reactions

N-Methyl-N-((4-methylthiazol-2-yl)methyl)furan-2-amine undergoes various chemical reactions:

- Oxidation The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones. The furan ring can be oxidized to form furanones and thiazole oxides.

- Reduction Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the molecule. Reduction reactions can also yield dihydrothiazoles and reduced furan derivatives.

- Substitution The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-5 position, using reagents like bromine or chlorine. Halogenated thiazole and furan derivatives can be synthesized through substitution reactions.

Mechanism of Action

The mechanism of action of N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The furan ring can participate in redox reactions, generating reactive oxygen species that can induce cell death in cancer cells. The compound’s ability to modulate multiple pathways makes it a versatile agent in therapeutic applications.

Comparison with Similar Compounds

Structural and Electronic Comparisons with Similar Compounds

Thiazole-Containing Analogues

4-Phenyl-2-N-methylthiazole-2-amine

- Structure : Lacks the furan ring but retains the thiazole and methylamine groups.

- Electronic Properties: Thiazole amines are stronger electron donors than methylthiazoles, with ionization energies and electron affinities detailed in Table 5 of . The thiazole nitrogen exhibits a ~20% increase in negative charge density compared to non-aminated analogues, enhancing nucleophilicity .

- Dipole Moments : Substitution patterns significantly alter dipole moment directionality (e.g., aryl groups at the 4-position influence charge distribution) .

5-(4-Fluoro-2-methylphenyl)-N-methylthiazol-2-amine (CAS: 1603055-92-0)

- Structure : Incorporates a fluorophenyl group instead of the furan ring.

- Impact of Fluorine : The electron-withdrawing fluorine atom increases lipophilicity and may enhance bioavailability compared to the furan-based target compound .

N-((2-Chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine

Furan-Containing Analogues

N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine (CAS: 1823357-26-1)

- Structure : Replaces the thiazole with a pyridine ring.

- Electronic Differences : Pyridine’s nitrogen atom creates a stronger electron-deficient system compared to thiazole, reducing nucleophilicity but improving π-π stacking interactions .

- Molecular Weight : 188.23 g/mol vs. 194.25 g/mol for the target compound, suggesting slightly lower steric bulk .

N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides

Activity Profiles

Solubility and Stability

- Target Compound: No explicit solubility data, but related compounds (e.g., N-[5-(tetrahydrofuran-2-ylmethyl)-triazin-2-yl]-benzothiazol-2-amine) show water solubility of 42.1 µg/mL at pH 7.4, suggesting moderate hydrophilicity .

- N-Methyl-N-(pyridin-4-ylmethyl)furan-2-amine : Likely more hydrophobic due to the pyridine ring, impacting membrane permeability .

Q & A

Q. What are efficient synthetic routes for N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine?

Methodological Answer: The compound can be synthesized via reductive amination using a palladium-based catalyst. For example, similar amines (e.g., N-(furan-2-ylmethyl)aniline) were prepared by reacting furan-2-carbaldehyde with an amine in the presence of 1.1 wt% Pd/NiO under hydrogen gas at 25°C for 10 hours, yielding >95% isolated product . Key parameters include:

- Catalyst : Pd/NiO enhances selectivity and reduces side reactions.

- Solvent : Reactions are typically solvent-free or use polar aprotic solvents.

- Purification : Simple filtration and evaporation suffice due to high catalytic efficiency.

Q. How can the structural and electronic properties of this compound be characterized?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., thiazole protons at δ 6.8–7.5 ppm, furan protons at δ 6.2–7.1 ppm) .

- IR : Identify N–H stretches (~3300 cm⁻¹) and C=S/C–N vibrations (1100–1250 cm⁻¹) .

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N dimers in thiazole derivatives ).

- Computational Methods :

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

Q. How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

- Functional Selection : Compare hybrid functionals (e.g., B3LYP vs. M06-2X) to assess exchange-correlation errors in DFT .

- Solvent Modeling : Incorporate implicit solvent models (e.g., PCM) to improve agreement with experimental NMR chemical shifts .

- Validation : Cross-check with high-level methods (e.g., CCSD(T)) for critical electronic parameters .

Q. What challenges arise in crystallizing this compound?

Methodological Answer:

Q. How to optimize reaction yields for large-scale synthesis?

Methodological Answer:

- Catalyst Loading : Reduce Pd/NiO to 0.5 wt% while maintaining >90% yield via prolonged reaction times (24–48 hours) .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer and scalability .

Q. What analytical techniques confirm purity and stability?

Methodological Answer:

- HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .

- TGA/DSC : Assess thermal stability (decomposition onset >200°C for thiazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.